5-Chloro-3-ethynylpyrazin-2-amine
Overview
Description
5-Chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and an ethynyl group at the 3-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethynylpyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrazine-2-carboxylic acid.
Formation of Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of 5-chloropyrazine-2-carboxylic acid with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group, to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
5-Chloro-3-ethynylpyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, such as antimicrobial and anticancer properties.
Pyridazine Derivatives: These compounds contain a six-membered ring with two adjacent nitrogen atoms and are known for their wide range of pharmacological activities.
Uniqueness
5-Chloro-3-ethynylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group allows for versatile chemical modifications, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-chloro-3-ethynylpyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHJXMRBCOKSSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CN=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299797 | |
Record name | 5-Chloro-3-ethynyl-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244776-65-5 | |
Record name | 5-Chloro-3-ethynyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244776-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-ethynyl-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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